5-Bromo-4-fluoro-2-nitrophenylacetic acid
CAS No.: 1598963-13-3
Cat. No.: VC4301827
Molecular Formula: C8H5BrFNO4
Molecular Weight: 278.033
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1598963-13-3 |
|---|---|
| Molecular Formula | C8H5BrFNO4 |
| Molecular Weight | 278.033 |
| IUPAC Name | 2-(5-bromo-4-fluoro-2-nitrophenyl)acetic acid |
| Standard InChI | InChI=1S/C8H5BrFNO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13) |
| Standard InChI Key | AURFTGPECNOWBJ-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])CC(=O)O |
Introduction
Chemical Structure and Nomenclature
The IUPAC name for this compound is 2-(5-bromo-4-fluoro-2-nitrophenyl)acetic acid, with the molecular formula C₈H₅BrFNO₄ and a molecular weight of 278.03 g/mol. The substitution pattern distinguishes it from closely related isomers, such as 4-bromo-5-fluoro-2-nitrophenylacetic acid, where halogen positions are reversed. The ortho-nitro group relative to the acetic acid chain and meta-halogen substitutions create distinct electronic effects, influencing reactivity and intermolecular interactions .
Key Structural Features:
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Nitro Group (Position 2): Strong electron-withdrawing properties enhance the acidity of the acetic acid moiety.
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Bromine (Position 5): Introduces steric bulk and moderate electron-withdrawing effects.
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Fluorine (Position 4): Provides electronegativity and potential hydrogen-bonding capabilities.
Synthesis and Industrial Production
Synthetic Routes
While no direct synthesis methods for 5-bromo-4-fluoro-2-nitrophenylacetic acid are documented, analogous pathways for nitrophenylacetic acids suggest feasible approaches. A patent detailing the synthesis of 4-bromo-2-nitrophenylacetic acid offers a template for adaptation:
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Halogenation and Nitration: Starting with a fluorinated toluene derivative, sequential bromination and nitration could yield 5-bromo-4-fluoro-2-nitrotoluene.
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Metal-Mediated Rearrangement: Reaction with metal sodium in an organic solvent (e.g., tetrahydrofuran) generates a benzyl sodium intermediate.
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Carbonation: Introduction of CO₂ forms the sodium salt of the target acid.
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Acidification: Treatment with dilute HCl precipitates the free acid.
Critical Reaction Parameters:
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Temperature control during nitration (≤50°C) to prevent decomposition.
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CO₂ flow rate (0.5–1 L/min) to optimize carboxylation efficiency .
Industrial Scalability
The method described in achieves yields of 70–90% for 4-bromo-2-nitrophenylacetic acid, suggesting similar efficiency for the 5-bromo-4-fluoro analog with optimized halogenation steps. Industrial production would require:
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Cost-Effective Halogen Sources: Electrophilic bromination agents (e.g., Br₂/FeBr₃).
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Waste Management: Recycling solvents and neutralizing acidic byproducts.
Physicochemical Properties
The compound’s properties are inferred from structural analogs and computational data:
| Property | Value/Description | Influence of Substituents |
|---|---|---|
| Melting Point | ~120–130°C (estimated) | Elevated by nitro and halogen groups. |
| Solubility | Low in water; soluble in polar organics | Nitro group reduces hydrophilicity. |
| Acidity (pKa) | ~2.1–2.5 (estimated) | Enhanced by electron-withdrawing groups. |
Comparative Analysis:
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4-Bromo-2-nitrophenylacetic Acid: Lower acidity (pKa ~2.8) due to fewer electron-withdrawing groups .
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5-Fluoro-2-nitrophenylacetic Acid: Higher solubility in ethanol, attributed to fluorine’s polarity.
Reactivity and Functionalization
Substitution Reactions
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Nucleophilic Aromatic Substitution: Bromine at position 5 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides) under catalytic conditions.
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Nitro Reduction: Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, yielding 5-bromo-4-fluoro-2-aminophenylacetic acid—a precursor for pharmaceuticals.
Oxidation and Side-Chain Modifications
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Acid Oxidation: Strong oxidants (e.g., KMnO₄) could degrade the acetic acid chain to CO₂, limiting utility.
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Esterification: Protection of the carboxylic acid as methyl or ethyl esters facilitates further reactions.
Biological Activity and Applications
Though direct studies are absent, the structural framework suggests potential bioactivity:
Hypothesized Mechanisms:
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Antimicrobial Action: Halogen-nitro combinations disrupt microbial cell membranes.
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Enzyme Inhibition: Nitro groups may coordinate with metalloenzyme active sites.
Comparative Data from Analogs:
| Compound | Activity | Efficacy (IC₅₀) |
|---|---|---|
| 4-Bromo-2-nitrophenylacetic acid | COX-2 Inhibition | 12 µM |
| 2-Nitrophenylacetic acid | Antiproliferative (HeLa cells) | 45 µM |
Therapeutic Potential:
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Anti-Inflammatory Agents: Structural similarity to COX inhibitors warrants investigation.
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Anticancer Pro-drugs: Nitroreductase-activated cytotoxicity in hypoxic tumors.
Industrial and Research Applications
Pharmaceutical Intermediates
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Antipsychotics: Analogs like 4-bromo-2-nitrophenylacetic acid are precursors to ziprasidone .
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Antibiotics: Halogenation patterns critical for β-lactamase resistance.
Material Science
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Ligands in Catalysis: Nitro and carboxylate groups coordinate transition metals for cross-coupling reactions.
Challenges and Future Directions
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Synthetic Complexity: Positional isomerism necessitates precise regioselective reactions.
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Toxicity Profiling: Nitro compounds often require metabolic stability assessments.
Research Priorities:
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Optimized Halogenation Protocols: To improve yield and purity.
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In Vivo Studies: Validate hypothesized bioactivities.
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Green Chemistry Approaches: Solvent-free reactions or biocatalysis.
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